2-(Bromomethyl)-1-chloro-3-nitrobenzene 2-(Bromomethyl)-1-chloro-3-nitrobenzene 2-(Bromomethyl)-1-chloro-3-nitrobenzene is a reactant in the synthesis of cyclic hydroxamic acid PF-04859989, a potent and selective inhibitor of human and rat Kynurenine aminotransferase II (KAT II) for treatment of schizophrenia.

Brand Name: Vulcanchem
CAS No.: 56433-01-3
VCID: VC21118053
InChI: InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
SMILES: C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol

2-(Bromomethyl)-1-chloro-3-nitrobenzene

CAS No.: 56433-01-3

Cat. No.: VC21118053

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1-chloro-3-nitrobenzene - 56433-01-3

Specification

CAS No. 56433-01-3
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
IUPAC Name 2-(bromomethyl)-1-chloro-3-nitrobenzene
Standard InChI InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Standard InChI Key MAIVNONTLACJOK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

2-(Bromomethyl)-1-chloro-3-nitrobenzene is an organic compound with a benzene ring substituted with three functional groups: a bromomethyl group, a chlorine atom, and a nitro group. These substituents contribute to its unique chemical behavior and reactivity profile.

Basic Information

The compound has the following fundamental properties:

PropertyValue
Chemical FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
CAS Number56433-01-3 (primary), 89642-16-0 (alternate)
IUPAC Name2-(bromomethyl)-1-chloro-3-nitrobenzene
InChIInChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
SMILES NotationC1=CC(=C(C(=C1)Cl)CBr)N+[O-]

The compound exists as a solid at room temperature and possesses typical properties of halogenated aromatic compounds. The presence of the nitro group enhances its electron-withdrawing character, while the bromomethyl group provides a reactive site for nucleophilic substitution reactions.

Structural Features

The structure of 2-(Bromomethyl)-1-chloro-3-nitrobenzene is characterized by:

  • A benzene ring core structure

  • A bromomethyl group (-CH2Br) at position 2

  • A chlorine atom at position 1

  • A nitro group (-NO2) at position 3

This arrangement creates a molecule with specific electronic distribution patterns that influence its chemical behavior. The electron-withdrawing nature of both the nitro and chloro groups affects the electron density within the aromatic ring, making certain positions more susceptible to nucleophilic attack.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-1-chloro-3-nitrobenzene typically involves bromination of 2-chloro-3-nitrotoluene. Several synthetic routes have been established, with varying reagents and conditions to optimize yield and purity.

Primary Synthesis Route

The most common synthetic pathway starts with 2-chloro-3-nitrotoluene as the precursor. The methyl group is brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator:

Starting MaterialReagentsConditionsYield
2-Chloro-3-nitrotolueneN-Bromosuccinimide, Dibenzoyl peroxideTetrachloromethane, Reflux47%

The reaction proceeds via a radical mechanism, where the dibenzoyl peroxide initiates the radical formation, leading to the bromination of the methyl group .

Alternative Synthesis Approaches

While the NBS-mediated bromination is the most documented method, other approaches may include:

  • Bromination using molecular bromine (Br2) in the presence of light

  • Using alternative radical initiators such as AIBN (azobisisobutyronitrile)

  • Employing microwave-assisted synthesis to improve reaction efficiency

These methods may offer advantages in terms of reaction time, yield, or environmental impact, though they are less commonly reported in the literature for this specific compound.

Chemical Reactions

2-(Bromomethyl)-1-chloro-3-nitrobenzene participates in various chemical reactions due to its reactive functional groups. Understanding these reactions is crucial for its application in organic synthesis.

Nucleophilic Substitution Reactions

The bromomethyl group serves as an excellent leaving group, making the compound particularly reactive toward nucleophilic substitution reactions. Common nucleophiles include:

NucleophileProductReaction Conditions
Amines (R-NH2)2-(Aminomethyl)-1-chloro-3-nitrobenzene derivativesPolar aprotic solvents, moderate temperature
Thiols (R-SH)2-(Alkylthiomethyl)-1-chloro-3-nitrobenzene derivativesBasic conditions, room temperature
Alkoxides (R-O-)2-(Alkoxymethyl)-1-chloro-3-nitrobenzene derivativesSodium alkoxide in corresponding alcohol

These substitution reactions typically follow an SN2 mechanism, with the nucleophile attacking the carbon atom of the bromomethyl group, displacing the bromide ion.

Reduction Reactions

The nitro group in 2-(Bromomethyl)-1-chloro-3-nitrobenzene can be selectively reduced to an amino group using appropriate reducing agents:

  • Catalytic hydrogenation using H2 and Pd/C

  • Iron powder in acidic conditions (Fe/HCl)

  • Tin(II) chloride in ethanol or acetic acid

These reduction reactions can be performed while preserving the bromomethyl and chloro functionalities, allowing for sequential functional group transformations.

Electrophilic Aromatic Substitution

Despite the presence of deactivating groups (nitro and chloro), the benzene ring can still undergo electrophilic aromatic substitution reactions under forceful conditions. The existing substituents direct the incoming electrophile to specific positions based on their electronic effects:

Reaction TypeReagentsPredominant Position of Attack
SulfonationConcentrated H2SO4, heatPosition 5
Further nitrationHNO3/H2SO4, elevated temperaturePosition 5
HalogenationCl2 or Br2 with Lewis acid catalystPosition 5

The presence of the strongly deactivating nitro group significantly reduces the reactivity of the aromatic ring toward electrophilic attack, requiring more vigorous conditions than those used for unsubstituted benzene.

Applications in Research and Industry

2-(Bromomethyl)-1-chloro-3-nitrobenzene has found various applications in research and industrial settings, primarily as a chemical intermediate.

Pharmaceutical Applications

The compound serves as a valuable building block in pharmaceutical synthesis due to its multifunctional nature:

  • Intermediate in the synthesis of active pharmaceutical ingredients (APIs)

  • Precursor for compounds with potential antibacterial, antifungal, or anticancer properties

  • Starting material for the preparation of heterocyclic compounds of medicinal interest

The reactive bromomethyl group provides an attachment point for constructing more complex molecular structures, while the nitro and chloro groups offer opportunities for further functionalization.

Agrochemical Applications

In the field of agrochemistry, 2-(Bromomethyl)-1-chloro-3-nitrobenzene contributes to the development of:

  • Herbicides with selective activity

  • Fungicides for crop protection

  • Insecticides targeting specific pest species

The compound's structural features can be incorporated into molecules designed to interact with specific biological targets in plant pathogens or pest organisms.

Use as a Chemical Probe

The reactive nature of 2-(Bromomethyl)-1-chloro-3-nitrobenzene makes it suitable as a chemical probe for studying:

  • Enzyme binding sites and mechanisms

  • Protein structure and function

  • Cellular processes involving nucleophilic biomolecules

Researchers utilize the compound's ability to form covalent bonds with nucleophilic residues in proteins to investigate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Understanding how 2-(Bromomethyl)-1-chloro-3-nitrobenzene differs from structurally related compounds provides insight into structure-activity relationships and helps in predicting chemical behavior.

Structural Analogs

CompoundStructural DifferenceEffect on Reactivity
2-(Bromomethyl)-1-chlorobenzeneLacks nitro groupLess electrophilic at benzylic position; higher electron density in aromatic ring
2-(Bromomethyl)-1-nitrobenzeneLacks chloro groupSlightly different electronic distribution; altered susceptibility to nucleophilic attack
2-(Chloromethyl)-1-chloro-3-nitrobenzeneContains chloromethyl instead of bromomethylLower reactivity toward nucleophilic substitution due to chloride being a poorer leaving group than bromide

These structural differences significantly impact the compounds' chemical behavior and potential applications in synthesis and research.

Reactivity Comparison

The reactivity of 2-(Bromomethyl)-1-chloro-3-nitrobenzene compared to similar compounds can be summarized as follows:

  • Higher reactivity in nucleophilic substitution reactions compared to chloromethyl analogs

  • Reduced electron density in the aromatic ring compared to compounds lacking the nitro group

  • Greater susceptibility to reduction of the nitro group compared to halogenated nitrobenzenes without the bromomethyl group

These reactivity differences are exploited in selective synthesis strategies and when designing compounds for specific applications.

Biological Activity

Research has indicated that 2-(Bromomethyl)-1-chloro-3-nitrobenzene and its derivatives exhibit various biological activities, which may have implications for therapeutic and research applications.

Cytotoxic Effects

2-(Bromomethyl)-1-chloro-3-nitrobenzene has demonstrated cytotoxic activity in various cell lines, which may be attributed to:

  • Alkylation of cellular macromolecules, including proteins and nucleic acids

  • Generation of reactive oxygen species (ROS)

  • Disruption of critical cellular pathways

This cytotoxicity, while potentially limiting its direct therapeutic use, provides a foundation for developing targeted anticancer compounds with improved selectivity profiles.

Enzyme Inhibition

The compound's reactive nature enables it to interact with enzyme active sites, potentially leading to inhibition of various enzymes. This property has been explored in research contexts to:

  • Develop enzyme inhibitors for biochemical studies

  • Identify potential therapeutic targets

  • Understand structure-activity relationships in drug design

The ability to form covalent bonds with nucleophilic amino acid residues (particularly cysteine thiols) makes it a useful tool for probing enzyme function.

Hazard TypeDescriptionPrecautionary Measures
Chemical ReactivityReactive toward nucleophiles, including biological moleculesAvoid contact with skin, eyes, and mucous membranes
Potential ToxicityMay cause irritation to skin, eyes, and respiratory system; potential cytotoxic effectsUse appropriate personal protective equipment (PPE)
Environmental ConcernsPotential aquatic toxicity due to halogenated and nitro groupsProper disposal according to local regulations

Analytical Methods for Identification and Quantification

Reliable analytical methods are essential for identifying and quantifying 2-(Bromomethyl)-1-chloro-3-nitrobenzene in various contexts, from synthesis verification to environmental monitoring.

Spectroscopic Methods

Several spectroscopic techniques are used for identification and structural confirmation:

TechniqueKey FeaturesAnalytical Value
1H NMR SpectroscopyCharacteristic signals for aromatic protons and bromomethyl groupStructural confirmation and purity assessment
13C NMR SpectroscopyDistinct carbon signals reflecting the compound's structureCarbon framework verification
IR SpectroscopyCharacteristic bands for nitro, C-Br, and C-Cl stretchingFunctional group identification
UV-Vis SpectroscopyAbsorption maxima related to aromatic system and nitro groupConcentration determination and identity confirmation

Chromatographic Methods

For separation, identification, and quantification in mixtures:

  • High-Performance Liquid Chromatography (HPLC): Provides efficient separation from related compounds and impurities

  • Gas Chromatography (GC): Useful for volatile derivatives or metabolites

  • Thin-Layer Chromatography (TLC): Rapid screening method for reaction monitoring

These methods, often coupled with mass spectrometry (MS), offer sensitive and specific detection of the compound and its transformation products.

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